molecular formula C23H17N3OS B4980943 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole

3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole

Cat. No. B4980943
M. Wt: 383.5 g/mol
InChI Key: XFCSISJESKOJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole, also known as BFT, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicine and biology. BFT belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects:
3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been found to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole can be easily synthesized using simple reaction conditions and can be purified using standard methods. However, 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole also has some limitations for lab experiments, including its low water solubility and potential toxicity at high concentrations. Careful consideration should be given to the concentration and exposure time of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole in lab experiments.

Future Directions

There are several future directions for the study of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. One direction is the development of new drugs based on the structure of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole can serve as a lead compound for the development of new drugs with improved pharmacological properties. Another direction is the study of the mechanism of action of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. Further research is needed to fully understand the biochemical and physiological effects of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. Finally, the study of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole in vivo is needed to determine its efficacy and safety in animal models.

Synthesis Methods

The synthesis of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole involves the reaction between 2-phenyl-1H-benzo[d]imidazole-5-thiol and 3-benzyl-4-phenyl-1H-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole as a solid product. The purity and yield of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been studied extensively for its potential applications in medicine and biology. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been used as a lead compound in the development of new drugs and has shown promising results in preclinical studies.

properties

IUPAC Name

3-(1-benzofuran-2-yl)-5-benzylsulfanyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-3-9-17(10-4-1)16-28-23-25-24-22(26(23)19-12-5-2-6-13-19)21-15-18-11-7-8-14-20(18)27-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCSISJESKOJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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